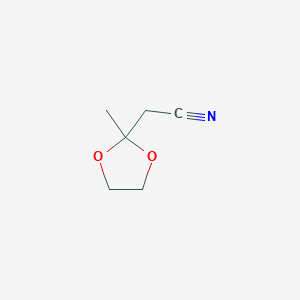

2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2-3-7)8-4-5-9-6/h2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQISGVUNNLJZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362830 | |

| Record name | SBB002703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70029-96-8 | |

| Record name | SBB002703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Features and Their Significance in Synthetic Design

The synthetic value of 2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile is intrinsically linked to its distinct structural components: a 1,3-dioxolane (B20135) ring and an acetonitrile (B52724) moiety. The 1,3-dioxolane serves as a protecting group for a methyl ketone, masking its electrophilic carbonyl carbon from participating in undesired reactions. This protection strategy is crucial in multi-step syntheses, allowing for selective transformations at other sites of a molecule. The cyclic nature of the dioxolane, formed from ethylene (B1197577) glycol, provides greater stability compared to acyclic acetals.

The acetonitrile portion of the molecule offers a rich source of chemical reactivity. The methylene (B1212753) protons adjacent to the cyano group are acidic, rendering them susceptible to deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic center can then participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the nitrile group itself can be transformed into a range of other functional groups, including amines, carboxylic acids, and ketones, further expanding its synthetic potential.

Foundational Principles Governing 1,3 Dioxolane and Acetonitrile Reactivity

The reactivity of 2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile is a composite of the individual reactivities of its constituent functional groups. The 1,3-dioxolane (B20135) ring is generally stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. However, it is labile to acidic conditions, which facilitate its hydrolysis to regenerate the parent ketone. This predictable reactivity allows for the strategic deprotection of the carbonyl group at a desired stage of a synthetic sequence.

The acetonitrile (B52724) moiety's reactivity is primarily centered around the α-carbon and the cyano group itself. The acidity of the α-protons (pKa in DMSO is approximately 31.3 for acetonitrile) allows for the generation of a nucleophilic carbanion, which can undergo reactions such as alkylation, acylation, and condensation. jove.com The cyano group can participate in nucleophilic additions and can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. It can also be reduced to a primary amine.

| Functional Group | Key Reactivity | Typical Reagents/Conditions |

| 1,3-Dioxolane | Protection of a ketone | Ethylene (B1197577) glycol, acid catalyst (e.g., p-toluenesulfonic acid) |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H2SO4) | |

| Acetonitrile | α-Deprotonation/Alkylation | Strong base (e.g., LDA, NaH), alkyl halide |

| Hydrolysis to Carboxylic Acid | Strong acid or base with heating | |

| Reduction to Amine | Reducing agents (e.g., LiAlH4, H2/catalyst) | |

| Reaction with Grignard Reagents | Grignard reagent followed by hydrolysis to form a ketone |

Overview of Key Research Areas and Methodological Advancements

Strategies for Constructing the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a crucial protecting group for the ketone functionality in the synthetic pathway towards this compound. Its formation is a key step that prevents the carbonyl group from undergoing undesired reactions during subsequent synthetic transformations.

Acetalization Reactions in the Formation of 2-Substituted-1,3-dioxolanes

The most common and direct method for the synthesis of 2-substituted-1,3-dioxolanes is the acid-catalyzed reaction of a ketone with a 1,2-diol, typically ethylene (B1197577) glycol. wikipedia.org In the context of synthesizing the target molecule, a common precursor is ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, which is readily prepared from ethyl acetoacetate (B1235776) and ethylene glycol. This reaction is an equilibrium process, and the removal of water is essential to drive the reaction towards the formation of the dioxolane. organic-chemistry.org

Standard procedures often employ a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene, using an acid catalyst such as p-toluenesulfonic acid. organic-chemistry.org Other effective methods for water removal include the use of orthoesters or molecular sieves. organic-chemistry.org A variety of Brønsted and Lewis acids can be utilized to catalyze this transformation.

| Catalyst/Reagent | Substrates | Product | Yield | Reference |

| p-Toluenesulfonic acid | Ethyl acetoacetate, Ethylene glycol | Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | High | organic-chemistry.org |

| Montmorillonite K10 | Salicylaldehyde, Diols | 1,3-Dioxolanes | 45-93% | nih.gov |

| Anhydrous CuSO4 (Microwave) | Aldehydes, Glycol | 1,3-Dioxolanes | 35.7-57.5% | semanticscholar.org |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Carbonyl compounds | Cyclic acetals | Excellent | organic-chemistry.org |

Alternative Cyclization and Ring-Opening Pathways to Dioxolanes

Beyond direct acetalization, other strategies exist for the formation of the dioxolane ring. Transacetalization, also known as acetal (B89532) exchange, is a useful alternative. For instance, 2,2-dimethoxypropane (B42991) can react with 1,2-ethanediol (B42446) under solvent-free microwave irradiation in the presence of a clay catalyst to yield 2,2-dimethyl-1,3-dioxolane. acs.org This method avoids the need to remove water, as acetone (B3395972) is the byproduct. A similar transketalization approach can be envisioned for the synthesis of other 2-substituted dioxolanes. researchgate.netgoogle.com

Ring-opening reactions of epoxides with ketones, catalyzed by reagents like graphene oxide under ultrasonic irradiation, can also lead to the formation of 1,3-dioxolanes. Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane itself is a field of study, though less directly applicable to the synthesis of the specific target molecule, it highlights the reactivity of the dioxolane ring system. wikipedia.org

Introduction of the Acetonitrile Functionality

The introduction of the nitrile group is the second critical phase in the synthesis of this compound. This can be achieved through various methods, including nucleophilic cyanation and the conversion of other functional groups.

Cyanoalkylation Reactions and Nucleophilic Approaches to Acetonitrile

A common strategy for introducing a nitrile group involves the nucleophilic addition of a cyanide source to an electrophilic carbon. While not a direct route to the target molecule from a simple precursor, the principles of cyanoalkylation are relevant. For example, aldehydes and ketones react with hydrogen cyanide to form cyanohydrins. chemguide.co.uk This reaction is base-catalyzed, with the cyanide ion acting as the nucleophile. chemguide.co.uk

In the synthesis of the target molecule, a more practical approach starts from a precursor already containing the carbon framework, such as ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate. The conversion of the ester group to a nitrile is a key transformation.

Conversion of Carboxylic Acid Precursors to Nitrile Groups

A well-established route for the synthesis of nitriles is from carboxylic acids or their derivatives, such as esters. A common laboratory-scale method involves a two-step sequence: conversion of the ester to a primary amide, followed by dehydration of the amide to the nitrile. The conversion of an ester, like ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, to the corresponding amide, 2-(2-methyl-1,3-dioxolan-2-yl)acetamide, can be achieved by reaction with ammonia (B1221849). The subsequent dehydration of the amide to the nitrile can be accomplished using a variety of dehydrating agents, such as phosphorus(V) oxide (P4O10), thionyl chloride (SOCl2), or trifluoroacetic anhydride. chemguide.co.uk

Direct, one-pot conversions of esters to nitriles have also been developed. For instance, treatment of an ester with dimethylaluminum amide has been shown to produce nitriles in good yields. psu.edu Another one-pot method involves the use of sodium diisobutyl-tert-butoxyaluminium hydride followed by treatment with molecular iodine in aqueous ammonia. researchgate.net

| Reagent(s) | Starting Material | Product | Notes | Reference |

| 1. Ammonia; 2. P4O10 | Ester | Nitrile | Two-step process | chemguide.co.uk |

| Dimethylaluminum amide | Ester | Nitrile | One-pot, good yields | psu.edu |

| 1. SDBBA-H; 2. I2, aq. NH3 | Ester | Nitrile | One-pot, efficient | researchgate.net |

Advanced Synthetic Techniques and Catalytic Processes

Modern synthetic chemistry has introduced several advanced techniques that can improve the efficiency, safety, and environmental impact of chemical syntheses. These include the use of novel catalysts and alternative energy sources.

Microwave-assisted organic synthesis (MAOS) has been effectively applied to the formation of dioxolanes. For example, the reaction of carbonyl compounds with diols can be significantly accelerated under microwave irradiation, often in the absence of a solvent. acs.org This technique can lead to shorter reaction times, higher yields, and cleaner reaction products. researchgate.net

Flow chemistry, or continuous flow synthesis, offers advantages in terms of safety, scalability, and process control. Cyanide-free methods for nitrile synthesis have been developed using flow chemistry, for instance, through the van Leusen reaction of ketones with tosylmethyl isocyanide (TosMIC). rsc.org Continuous flow processes have also been developed for the direct conversion of carboxylic acids to nitriles at high temperatures and pressures without the need for a catalyst. acs.orgsemanticscholar.org

Catalytic approaches are also at the forefront of modern synthesis. Ruthenium catalysts have been employed for the transformation of diols to cyclic acetals. d-nb.info For the introduction of the acetonitrile moiety, copper-catalyzed cross-coupling reactions of aryl acetonitriles with benzyl (B1604629) alcohols have been reported, demonstrating the potential for catalytic C-C bond formation adjacent to a nitrile group. acs.org Furthermore, visible light-mediated photocatalysis has been used for the cyanomethylarylation of alkenes with acetonitrile, showcasing a modern approach to forming C-C bonds with acetonitrile. beilstein-journals.org

| Technique | Reaction Type | Advantages | Reference |

| Microwave Irradiation | Dioxolane synthesis | Fast, solvent-free, high yield | acs.org |

| Flow Chemistry | Nitrile synthesis | Cyanide-free, fast, scalable | rsc.org |

| Ruthenium Catalysis | Dioxolane synthesis | Catalytic transformation of diols | d-nb.info |

| Photocatalysis | C-C bond formation with acetonitrile | Mild conditions, visible light | beilstein-journals.org |

Enantioselective Approaches in Chiral Dioxolane Synthesis

The generation of chiral dioxolanes is of significant interest, as the stereochemistry of these scaffolds can be crucial for their application in the synthesis of complex, biologically active molecules. Enantioselective methods for the synthesis of dioxolane-containing structures often rely on asymmetric catalysis to control the formation of stereocenters.

One prominent strategy involves the asymmetric dihydroxylation of olefins, followed by acetalization to form the chiral dioxolane ring. This approach has been successfully employed in the synthesis of chiral dioxolane inhibitors of 5-lipoxygenase. nih.gov While not directly applied to this compound, this methodology provides a pathway to chiral dioxolanes that could be further functionalized to introduce the acetonitrile group.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including dioxolanes. nih.govresearchgate.net Chiral primary amines have been used to catalyze the α,α-bis-functionalization of ketones to furnish chiral N,O-ketals with high yields and enantioselectivities. acs.org This type of catalysis, which proceeds through enamine intermediates, offers a conceptually distinct approach to generating chiral ketal structures. Furthermore, cinchona alkaloid-derived catalysts have been developed for the asymmetric synthesis of γ-amino ketones, demonstrating the versatility of organocatalysis in creating complex chiral molecules. nih.gov The desymmetrization of oxetanes using organocatalysts also presents a highly efficient and enantioselective method for producing chiral 1,4-dioxanes and other oxa-heterocycles. nih.gov

Another approach is the use of chiral ketones as catalysts in asymmetric photoreactions. nih.gov These catalysts are valued for their controllable structures, availability, and environmental friendliness, and have been applied in various asymmetric reactions. Additionally, chiral catalysts have been developed for the asymmetric reduction of ketones, leading to optically active alcohols that can serve as precursors for chiral dioxolanes. researchgate.net The use of chiral auxiliaries in intramolecular indium-mediated allylation of chiral hydrazones has also been shown to produce chromanes with excellent diastereoselectivity, highlighting the utility of auxiliary-based methods in asymmetric synthesis. nih.gov

Table 1: Enantioselective Approaches to Chiral Dioxolane Synthesis

| Catalytic System | Reaction Type | Key Features |

| Chiral Primary Amine | α,α-Bis-functionalization of ketones | Aerobic oxidative conditions, high yields and enantioselectivities for N,O-ketals. acs.org |

| Cinchona Alkaloid-Derived Catalyst | Umpoled reactions of imines | Highly diastereoselective and enantioselective synthesis of γ-amino ketones. nih.gov |

| Organocatalysts | Desymmetrization of oxetanes | Efficient and highly enantioselective route to chiral 1,4-dioxanes. nih.gov |

| Asymmetric Dihydroxylation | Olefin dihydroxylation | Provides chiral diols as precursors for chiral dioxolanes. nih.gov |

Integration of Flow Chemistry Principles in Dioxolane-Nitrile Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. polimi.it The application of flow chemistry to the synthesis of dioxolane-nitrile derivatives can lead to more efficient and sustainable processes.

The synthesis of nitriles, a key functional group in the target molecule, has been successfully demonstrated in continuous flow systems. A cyanide-free synthesis of aryl nitriles has been reported using a continuous flow process with a short residence time. rsc.org This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles via the van Leusen reaction, offering an improved safety profile. rsc.org The dehydration of primary amides to nitriles is another fundamental transformation that can be adapted to flow conditions. acs.orglibretexts.org

The synthesis of dioxolanes can also be performed in a continuous flow setup. For instance, the synthesis of 2-(C-glycosyl)acetates from pyranoses has been achieved via a tandem Wittig-Michael reaction using continuous flow processing, which resulted in improved yields compared to batch reactions. nih.gov Microreactors, characterized by their high surface area-to-volume ratios, are particularly well-suited for optimizing reactions by minimizing heat and mass transfer limitations. youtube.com

While a dedicated flow synthesis for this compound has not been extensively reported, the principles of flow chemistry can be applied by integrating the synthesis of the dioxolane moiety and the introduction of the nitrile group in a sequential or telescoped manner. For example, a ketone precursor could be converted to the corresponding dioxolane in a flow reactor, followed by an in-line transformation to the nitrile.

Table 2: Flow Chemistry Approaches for Dioxolane and Nitrile Synthesis

| Reaction Type | Flow System | Key Advantages |

| Cyanide-free nitrile synthesis | Continuous flow reactor | Short residence time, improved safety, scalability. rsc.org |

| Tandem Wittig-Michael for C-glycosyl acetates | Continuous flow processing | Improved yields compared to batch reactions. nih.gov |

| General organic synthesis | Microreactors | Enhanced heat and mass transfer, process intensification. polimi.ityoutube.com |

Metal-Catalyzed Coupling Reactions for Dioxolane-Containing Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they can be effectively utilized in the synthesis of complex molecules containing the dioxolane scaffold. nih.govmdpi.com These reactions allow for the modular assembly of molecular fragments, providing a high degree of flexibility in the design of synthetic routes.

The Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. nih.gov This reaction has been employed in the synthesis of flavonoids and bichalcones, demonstrating its utility in constructing complex molecular architectures. nih.govmdpi.com In the context of dioxolane-containing scaffolds, a pre-functionalized dioxolane derivative bearing a halide or a boronic acid/ester could be coupled with a variety of partners to introduce diverse substituents. For example, novel quinazolinylphenyl-1,3,4-oxadiazole derivatives have been synthesized using Suzuki cross-coupling reactions. mdpi.com

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction could be used to introduce alkenyl groups onto a dioxolane-containing scaffold. For instance, a dioxolane derivative with an aryl halide moiety could be reacted with an alkene to generate a more complex structure. A modular strategy for the palladium-catalyzed synthesis of phenyl-1,3-dienes from vinyl ethylene carbonate and phenylboronic acids has been reported, showcasing a Heck-type reaction. acs.org The intramolecular Heck reaction is particularly useful for the stereoselective synthesis of quaternary carbon centers. libretexts.org

Other metal-catalyzed coupling reactions, such as the Hiyama coupling, which utilizes organosilicon compounds, also offer valuable strategies for the functionalization of dioxolane-containing molecules. mdpi.com These methods provide a versatile toolbox for chemists to construct a wide array of derivatives of this compound for various applications.

Table 3: Metal-Catalyzed Coupling Reactions for Dioxolane-Containing Scaffolds

| Reaction | Catalyst | Coupling Partners | Application |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compounds and organic halides | Synthesis of flavonoids, bichalcones, and other complex scaffolds. nih.govmdpi.commdpi.com |

| Heck Reaction | Palladium | Unsaturated halides and alkenes | Formation of substituted alkenes and intramolecular cyclizations. wikipedia.orgorganic-chemistry.orgacs.orglibretexts.org |

| Hiyama Coupling | Palladium or Rhodium | Organosilicon compounds and organic halides | Synthesis of biaryls and functionalized indoles. mdpi.com |

Reactivity Profile of the Acetonitrile Group

The acetonitrile group is a versatile functional unit characterized by the presence of a nucleophilic nitrogen atom, an electrophilic carbon center, and the ability of the α-carbon to be deprotonated, rendering it nucleophilic. researchgate.net

α-Carbon Nucleophilicity and Derivatization Reactions

The methylene (B1212753) protons (α-carbon) adjacent to the nitrile group in this compound are acidic and can be abstracted by a suitable base to form a resonance-stabilized carbanion. This nucleophilic center is crucial for forming new carbon-carbon bonds. The stability of the resulting anion allows for a variety of derivatization reactions, a common strategy in organic synthesis to modify a molecule's functionality for analytical purposes or to build more complex structures. researchgate.netresearchgate.net

Derivatization reactions often involve transforming an analyte to improve its chromatographic separation or detection. researchgate.netscience.gov For the α-carbon of this compound, typical derivatization reactions would include alkylation, acylation, and condensation reactions.

Table 1: Representative Derivatization Reactions at the α-Carbon

| Reaction Type | Reagent Example | Product Type | Conditions |

|---|---|---|---|

| Alkylation | Iodomethane (CH₃I) | α-Alkylated nitrile | Strong base (e.g., LDA), aprotic solvent (e.g., THF), low temperature |

| Acylation | Acetyl chloride (CH₃COCl) | β-Ketonitrile | Strong base, aprotic solvent |

| Aldol Condensation | Benzaldehyde (C₆H₅CHO) | α,β-Unsaturated nitrile | Basic or acidic catalysis |

These reactions leverage the nucleophilicity of the deprotonated α-carbon to attack electrophilic species. The choice of base, solvent, and temperature is critical to control the reaction outcome and prevent side reactions, such as the hydrolysis of the dioxolane ring.

Cycloaddition Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles. researchgate.netlibretexts.org This class of reactions is a powerful method for constructing five-membered heterocyclic rings. libretexts.orguchicago.edu

A common example is the reaction of a nitrile with an azide (B81097) to form a tetrazole ring, a process often mediated by Lewis acids. researchgate.net Another significant [3+2] cycloaddition involves nitrile oxides, which react with the nitrile functionality to yield 1,2,4-oxadiazoles. nih.gov

Table 2: Potential [3+2] Cycloaddition Reactions of the Nitrile Group

| 1,3-Dipole | Reagent Example | Heterocyclic Product | General Conditions |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) with a Lewis Acid (e.g., ZnCl₂) | Tetrazole | Elevated temperature, solvent like DMF |

| Nitrile Oxide | Benzonitrile oxide (PhCNO) | 1,2,4-Oxadiazole | In situ generation of nitrile oxide, organic solvent |

| Azomethine Ylide | Generated from N-methylglycine | Dihydro-1H-imidazole derivative | Thermal or photochemical conditions |

The feasibility and rate of these cycloaddition reactions depend on the electronic properties of both the nitrile and the 1,3-dipole. The dioxolane group, being electron-withdrawing, can influence the reactivity of the nitrile group in these transformations.

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane group in the molecule functions as a cyclic acetal, specifically a ketal derived from acetone. Its primary role in synthetic chemistry is often as a protecting group for a ketone or a 1,2-diol due to its relative stability under neutral and basic conditions and its susceptibility to cleavage under acidic conditions. thieme-connect.dewikipedia.orgnih.gov

Hydrolytic Cleavage Mechanisms and Stability under Acidic/Basic Conditions

The stability of the 1,3-dioxolane ring is highly pH-dependent. It is generally stable to bases, nucleophiles, and reducing agents. thieme-connect.de However, under acidic conditions, the ring readily undergoes hydrolytic cleavage to regenerate the parent carbonyl compound (in this case, a ketone) and the diol (ethylene glycol).

The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the oxygen atoms in the dioxolane ring.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the carbocation.

Subsequent proton transfers to yield the ketone and ethylene glycol.

The lability towards acids makes the 1,3-dioxolane group an effective protecting group. thieme-connect.de However, this sensitivity requires careful selection of reagents and conditions when modifying other parts of the molecule, such as the acetonitrile group. For instance, indium trichloride (B1173362) (InCl₃) in an acetonitrile-water mixture has been shown to chemoselectively cleave isopropylidene acetals (like the 2-methyl-1,3-dioxolane (B1212220) group) in the presence of other acid-sensitive functional groups. organic-chemistry.org This method provides a mild alternative to traditional Brønsted or other Lewis acids, which might cause unwanted side reactions. organic-chemistry.org

Selective Ring-Opening Reactions and Subsequent Transformations

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo selective ring-opening reactions that lead to more complex molecular architectures. Cationic ring-opening polymerization of 1,3-dioxolane, for example, is a known process that proceeds via an active chain end mechanism, although it is prone to cyclization. rsc.orgorientjchem.org

In the context of a molecule like this compound, selective ring-opening could be initiated by a Lewis acid. The intermediate oxocarbenium ion could then be trapped by various nucleophiles. For example, reaction with organometallic reagents or silyl (B83357) nucleophiles in the presence of a Lewis acid can lead to the formation of new C-C bonds and functionalized ethylene glycol ethers.

Such transformations allow the dioxolane ring to be used not just as a passive protecting group but as an active participant in the construction of the molecular backbone. For instance, acid-catalyzed reactions with acetonitrile itself can lead to the formation of amides through a Ritter-type reaction, where the carbocation intermediate is trapped by the nitrile nitrogen. researchgate.net

Advanced Mechanistic Elucidation Studies

A comprehensive understanding of the reactivity of this compound requires advanced mechanistic studies. While specific studies on this exact compound are not extensively documented, the methodologies for elucidating the reaction pathways of its constituent functional groups are well-established.

Kinetic Studies: Measuring reaction rates under varying conditions (temperature, concentration, catalyst) can help determine the reaction order and activation parameters. For instance, studying the rate of acid-catalyzed hydrolysis of the dioxolane ring can provide insight into the stability of the oxocarbenium ion intermediate.

Isotopic Labeling: The use of isotopes (e.g., ¹³C, ¹⁸O, ²H) is a powerful tool for tracing the path of atoms through a reaction. For example, using H₂¹⁸O in the hydrolysis of the dioxolane ring would confirm whether the oxygen atom from water is incorporated into the resulting ketone or the diol.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict reaction outcomes. Such studies could elucidate the regioselectivity of cycloaddition reactions or the conformational preferences that influence the stereochemical outcome of derivatization at the α-carbon.

Spectroscopic Analysis: In situ spectroscopic techniques, like NMR or IR, can be used to monitor the progress of a reaction and identify transient intermediates. For example, low-temperature NMR could potentially be used to observe the formation of the carbanion at the α-carbon upon treatment with a strong base.

These advanced studies would provide a deeper, quantitative understanding of the delicate balance between the reactivity of the acetonitrile and dioxolane groups, enabling more precise control over synthetic transformations involving this versatile molecule.

Radical Reaction Pathways and Propagation Mechanisms Involving Dioxolane Ring Systems

Radical reactions are characterized by a chain mechanism involving initiation, propagation, and termination steps. chemistrysteps.comnumberanalytics.com For molecules containing a dioxolane ring, such as this compound, radical reactions can be initiated by the homolytic cleavage of a bond, typically induced by heat or light, to form two radicals. chemistrysteps.com Common radical initiators like azobisisobutyronitrile (AIBN) can be used to start the chain process. libretexts.org

Once a radical is generated, the propagation phase begins. A key pathway for dioxolane systems involves hydrogen atom abstraction. The C-H bonds on the dioxolane ring are susceptible to attack by radicals. This abstraction generates a carbon-centered radical on the dioxolane ring. The position of this newly formed radical is crucial for the subsequent reaction steps.

Another significant radical pathway for dioxolane derivatives is ring-opening. This is particularly prevalent in free-radical polymerization processes. elsevierpure.com The radical on the ring can induce cleavage of a C-O bond, leading to the formation of an ester radical. This ring-opening can be a key propagation step, leading to the formation of polymers or other rearranged products. elsevierpure.com

The propagation mechanism for this compound could follow several routes:

Hydrogen Abstraction: A radical (R•) abstracts a hydrogen atom from the dioxolane ring, forming a new radical intermediate and R-H.

Radical Addition: The resulting dioxolane radical could add to an unsaturated molecule, propagating the radical chain.

Ring-Opening: The dioxolane radical undergoes rearrangement via ring-opening, creating a more stable radical species which can then react further.

Termination of the radical chain occurs when two radical species combine to form a stable, non-radical product, thus ending the chain reaction. chemistrysteps.com This can happen through the combination of any two radicals present in the reaction mixture. chemistrysteps.com

Kinetic and Thermodynamic Parameters of Key Transformations

The feasibility and rate of chemical transformations, including the radical reactions of this compound, are governed by kinetic and thermodynamic parameters. While specific experimental data for this compound are not extensively documented in the available literature, the principles governing its reactivity can be understood through the analysis of parameters such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of reaction.

Kinetic control versus thermodynamic control is a crucial concept; at lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (lowest activation energy). mdpi.com At higher temperatures, the reaction shifts to thermodynamic control, where the most stable product is favored. mdpi.com

The following table illustrates typical kinetic and thermodynamic parameters for a hypothetical radical transformation. These values are representative and serve to demonstrate the type of data required for a full analysis of a reaction pathway.

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Activation Energy (Ea) | 85 | kJ/mol | Minimum energy required to initiate the reaction. |

| Enthalpy of Reaction (ΔH) | -40 | kJ/mol | Heat released or absorbed during the reaction (exothermic). |

| Entropy of Reaction (ΔS) | -15 | J/(mol·K) | Change in disorder of the system. |

| Gibbs Free Energy (ΔG) at 298 K | -35.53 | kJ/mol | Indicates the spontaneity of the reaction. |

Stereoelectronic Effects and Conformational Control of Reactivity

The reactivity of the 1,3-dioxolane ring in this compound is significantly influenced by stereoelectronic effects and the conformational preferences of the ring system. The five-membered dioxolane ring is not planar and typically adopts an envelope or twisted conformation to relieve torsional strain. acs.org The specific conformation can control the accessibility of atoms for radical attack and influence the stability of the resulting radical intermediates. nih.gov

The control of chemical reactivity by the transition state is a fundamental principle in reaction dynamics. nih.gov The specific three-dimensional arrangement of atoms in the transition state determines the energy barrier of a reaction. For the dioxolane ring, the conformation dictates the approach trajectory for an attacking radical. A pseudo-axial hydrogen atom might be more sterically accessible for abstraction than a pseudo-equatorial one, leading to regioselective reactions. Furthermore, the stability of the resulting carbon-centered radical is influenced by the orientation of the adjacent oxygen lone pairs, which can provide stabilization through resonance. This conformational control is a key factor in determining which radical reaction pathway is favored. nih.govnih.gov

Strategic Applications of 2 2 Methyl 1,3 Dioxolan 2 Yl Acetonitrile in Complex Molecule Synthesis

As a Versatile Synthon for Protected Carbonyl Equivalents

The core utility of 2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile lies in its function as a masked equivalent of acetoacetonitrile. The 1,3-dioxolane (B20135) group serves as a robust protecting group for the ketone functionality, which is otherwise susceptible to a variety of nucleophilic attacks and other transformations. This protection strategy allows for the selective manipulation of other parts of the molecule, particularly the active methylene (B1212753) group adjacent to the nitrile.

The versatility of this compound as a protected carbonyl equivalent is summarized in the table below:

| Reaction Type | Reagent | Intermediate Product | Final Product (after deprotection) |

| Alkylation | Alkyl halide (R-X) | 2-(2-Methyl-1,3-dioxolan-2-yl)-3-alkylacetonitrile | 3-Oxo-4-alkylbutanenitrile |

| Acylation | Acyl chloride (RCOCl) | 2-(2-Methyl-1,3-dioxolan-2-yl)-3-oxo-alkannitrile | 2,4-Dioxo-alkannitrile |

| Aldol Condensation | Aldehyde (R'CHO) | 2-(2-Methyl-1,3-dioxolan-2-yl)-3-hydroxy-alkannitrile | 3-Hydroxy-4-oxo-alkannitrile |

This strategic use of a protecting group allows for a level of control in complex syntheses that would be difficult to achieve with the unprotected β-ketonitrile.

Role in Total Synthesis of Natural Products

While direct and widespread application of this compound in the completed total synthesis of complex natural products is not extensively documented in publicly available literature, its potential as a key building block is significant. Its structure is amenable to the construction of key fragments found in many natural products, particularly polyketides.

The ability to perform stereoselective alkylations on the carbanion of this compound makes it a valuable tool for the creation of defined stereocenters. By employing chiral auxiliaries or catalysts, the introduction of alkyl groups can be directed to a specific stereochemical outcome. Subsequent reduction of the nitrile group to an amine or hydrolysis to a carboxylic acid, followed by further transformations, allows for the incorporation of these stereochemically defined units into larger carbon skeletons.

For example, a stereoselective alkylation followed by reduction of the nitrile and hydrolysis of the ketal would yield a 1,3-amino alcohol with a defined stereochemistry, a common motif in many biologically active molecules. Alternatively, reduction of the ketone after deprotection could lead to a 1,3-diol, another fundamental structural unit in polyketide natural products.

The versatility of this compound allows for its use in iterative synthetic strategies to build up complex carbon chains. By performing a sequence of alkylation, deprotection, and functional group manipulation, the carbon chain can be extended in a controlled manner, with the potential to introduce multiple stereocenters.

The following table illustrates a hypothetical sequence for the construction of a polyketide-like fragment:

| Step | Reaction | Intermediate | Resulting Structural Motif |

| 1 | Stereoselective Alkylation | Chiral alkylated dioxolane nitrile | Defined stereocenter at C3 |

| 2 | Ketal Hydrolysis | Chiral β-ketonitrile | Unmasked ketone for further modification |

| 3 | Stereoselective Reduction | Chiral β-hydroxynitrile | 1,3-hydroxy-nitrile with two stereocenters |

| 4 | Nitrile Hydrolysis & Lactonization | Chiral γ-lactone | Six-membered ring with defined stereochemistry |

This iterative approach, starting from a simple building block like this compound, demonstrates its potential for the efficient assembly of the complex carbon skeletons that form the core of many natural products.

Contribution to the Synthesis of Diverse Heterocyclic Systems

The reactivity of both the nitrile and the masked ketone functionalities of this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.

The unmasked β-ketonitrile, obtained after hydrolysis of the dioxolane, is a key intermediate for the synthesis of several nitrogen-containing heterocycles.

Pyridines: In a Hantzsch-type pyridine (B92270) synthesis, the β-ketonitrile can react with an aldehyde and an enamine or ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.com

Pyrazoles: Condensation of the β-ketonitrile with hydrazine (B178648) or its derivatives is a classical and efficient method for the synthesis of 5-aminopyrazoles. rsc.orgbeilstein-journals.org The reaction proceeds through the formation of a hydrazone followed by intramolecular cyclization onto the nitrile group.

Benzimidazoles: While the parent compound is used, a related derivative, 1-methyl-1H-benzimidazole-2-acetonitrile, has been shown to be a valuable synthon in the construction of fused benzimidazole (B57391) systems. rsc.org This suggests that the core reactivity of the cyanomethyl group attached to a heterocyclic system is applicable in this context.

Triazoles: The nitrile group can participate in cycloaddition reactions with azides, a common method for the synthesis of 1,2,3-triazoles, often catalyzed by copper(I). frontiersin.orgnih.gov

The following table summarizes the synthesis of various nitrogen-containing heterocycles from this compound after deprotection:

| Heterocycle | Reaction Type | Key Reagents |

| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia/Enamine |

| Pyrazole | Condensation | Hydrazine |

| Benzimidazole (fused) | (By analogy) Cyclization | - |

| 1,2,3-Triazole | Cycloaddition | Organic Azide (B81097) |

The functional groups within this compound and its derivatives can also be utilized for the synthesis of oxygen-containing heterocycles.

Lactones: Following alkylation with a reagent containing a hydroxyl group or a precursor to one, the nitrile can be hydrolyzed to a carboxylic acid. Subsequent intramolecular cyclization (lactonization) of the resulting hydroxy acid is a standard method for the synthesis of lactones. thieme-connect.comnih.govyoutube.com

Dioxolanones: While not a direct product, the β-keto ester, which can be obtained from the hydrolysis of the nitrile to a carboxylic acid followed by esterification, is a known precursor to dioxolanones.

The versatility of this compound as a precursor to these heterocyclic systems highlights its strategic importance in synthetic organic chemistry, providing access to a wide range of molecular scaffolds from a single, readily accessible starting material.

Synthesis of Fused Polycyclic Heterocyclic Architectures

The strategic application of this compound in the synthesis of complex molecules extends to the construction of fused polycyclic heterocyclic architectures. This is primarily achieved through its function as a stable precursor to a reactive β-ketonitrile intermediate. The 1,3-dioxolane moiety serves as a protecting group for the ketone functionality, which can be deprotected under acidic conditions to unveil the β-ketonitrile. This intermediate is then poised for a variety of cyclization reactions to form diverse fused heterocyclic ring systems.

The in-situ generation of the β-ketonitrile from this compound allows for tandem, one-pot reactions where the deprotection is immediately followed by a cyclization cascade, thus avoiding the isolation of the often-sensitive β-ketonitrile. This approach is highly efficient and provides access to a wide array of fused heterocycles, including, but not limited to, quinolines and pyrimidines.

Synthesis of Fused Quinolines

One of the prominent applications of β-ketonitriles, and by extension their protected precursors like this compound, is in the synthesis of quinoline (B57606) derivatives. The Conrad-Limpach and related syntheses, for instance, utilize the reaction of anilines with β-ketoesters or, in this context, β-ketonitriles to construct the quinoline framework. iipseries.orgnih.govacs.org Following the deprotection of the dioxolane to yield the β-ketonitrile, a condensation reaction with a substituted aniline (B41778) can be initiated. The subsequent intramolecular cyclization and dehydration steps lead to the formation of a fused 4-hydroxyquinoline (B1666331) ring system.

The general reaction scheme involves the initial acid-catalyzed hydrolysis of the dioxolane ring of this compound to generate the corresponding β-ketonitrile. This intermediate then reacts with an aniline derivative. The enamine formed undergoes thermal or acid-catalyzed cyclization to afford the fused quinoline structure. The versatility of this method allows for the synthesis of a variety of substituted quinolines by employing different aniline derivatives. rsc.orgresearchgate.net

Synthesis of Fused Pyrimidines

Similarly, the β-ketonitrile intermediate derived from this compound can be a key building block in the synthesis of fused pyrimidine (B1678525) rings. β-Ketonitriles are known to react with amidines or other suitable nitrogen-containing binucleophiles to form the pyrimidine core. rsc.orgresearchgate.netmdpi.com

In a typical synthetic sequence, after the deprotection of the dioxolane, the resulting β-ketonitrile can be treated with an amidine. The reaction proceeds through a condensation between the ketone of the β-ketonitrile and one of the amino groups of the amidine, followed by an intramolecular cyclization involving the nitrile group and the second amino group of the amidine. This sequence results in the formation of a fused aminopyrimidine ring. The specific substitution pattern on the final fused pyrimidine can be controlled by the choice of the starting materials.

Thorpe-Ziegler Cyclization for Fused Systems

The Thorpe-Ziegler reaction provides a powerful method for the synthesis of cyclic ketones and enamines from dinitriles, which can be extended to create fused heterocyclic systems. wikipedia.orgresearchgate.net While this compound itself is not a dinitrile, it can be chemically modified to incorporate a second nitrile group. Following deprotection of the ketal, the resulting β-ketonitrile can undergo further transformations to introduce another nitrile functionality, setting the stage for an intramolecular Thorpe-Ziegler cyclization. This base-catalyzed reaction would lead to the formation of a new carbocyclic or heterocyclic ring fused to the initial structure, which upon hydrolysis can yield a cyclic ketone.

The following table summarizes the potential fused polycyclic heterocyclic architectures that can be synthesized from the β-ketonitrile derived from this compound, along with the general class of reagents required.

| Target Fused Heterocycle | Key Reagents for Cyclization with β-Ketonitrile Intermediate | General Reaction Type |

| Fused Quinolines | Substituted Anilines | Condensation followed by Intramolecular Cyclization |

| Fused Pyrimidines | Amidines, Guanidines | Condensation and Intramolecular Cyclization |

| Fused Pyridines | Ammonium Acetate, Aldehydes | Hantzsch-type Pyridine Synthesis |

| Fused Thiazoles | Thiourea | Condensation and Intramolecular Cyclization |

Computational Chemistry and Theoretical Modeling of 2 2 Methyl 1,3 Dioxolan 2 Yl Acetonitrile

Electronic Structure and Molecular Orbital Theory Analysis

No published studies on the electronic structure, molecular orbital energies (e.g., HOMO-LUMO gap), or charge distribution for 2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile are available.

Reaction Pathway Modeling and Transition State Characterization (e.g., Density Functional Theory Studies)

There is no available research that models reaction pathways, characterizes transition states, or reports activation energies using methods like Density Functional Theory (DFT) for reactions involving this compound.

Solvation Effects and their Influence on Reactivity and Selectivity

No computational studies detailing the influence of different solvents on the reactivity, selectivity, or stability of this compound could be located.

Conformational Landscape and Energetic Profiling

A conformational analysis and energetic profiling for this compound have not been reported in the scientific literature.

Advanced Analytical Methodologies for Research on 2 2 Methyl 1,3 Dioxolan 2 Yl Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(2-methyl-1,3-dioxolan-2-yl)acetonitrile in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would correspond to the nitrile carbon (C≡N), the quaternary ketal carbon (O-C-O), the dioxolane ring carbons, the methylene (B1212753) carbon, and the methyl carbon. The chemical shifts in ¹³C NMR are highly characteristic of the carbon's hybridization and functional group. uobasrah.edu.iq

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms, providing irrefutable structural evidence.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl (CH₃) | ~1.4 | ~24 |

| Methylene (CH₂) | ~2.7 | ~28 |

| Dioxolane Ring (O-CH₂-CH₂-O) | ~4.0 | ~65 |

| Quaternary Ketal Carbon (C-O₂) | - | ~108 |

| Nitrile Carbon (C≡N) | - | ~117 |

Advanced Mass Spectrometry Techniques for Molecular Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) or chemical ionization (CI) would be suitable for generating the molecular ion. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming that the synthesized compound has the expected composition of C₆H₉NO₂.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate fragment ions. nih.gov The fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of a methyl group (M-15).

Loss of the nitrile group or related fragments.

Cleavage of the dioxolane ring, a common fragmentation pathway for cyclic acetals and ketals. miamioh.edu

The interpretation of these fragment ions allows chemists to piece together the molecular structure, corroborating data from other analytical methods. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Molecular Weight (C₆H₉NO₂) = 127.14 g/mol

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

|---|---|

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 87 | Fragment from dioxolane ring cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a molecule. ripublication.com

FT-IR Spectroscopy: In FT-IR spectroscopy, a compound absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds. The spectrum of this compound would be dominated by characteristic absorption bands. The most prominent and diagnostic peak would be the sharp, intense C≡N (nitrile) stretch. spectroscopyonline.com Other key absorbances include C-H stretching from the alkyl groups and strong C-O stretching from the dioxolane ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, meaning some vibrations may be more prominent in one technique than the other. The C≡N stretch is also Raman active and typically appears as a strong, sharp band. morressier.com

These techniques are invaluable for monitoring reaction progress, for instance, in the synthesis of this compound, by observing the disappearance of reactant peaks and the appearance of the characteristic nitrile peak. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850-3000 | 2850-3000 |

| Nitrile (C≡N) | Stretching | 2240-2260 (sharp, strong) | 2240-2260 (sharp, strong) |

| Acetal (B89532)/Ketal (C-O) | Stretching | 1050-1150 (strong) | - |

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state, provided a suitable single crystal can be grown. This technique measures the diffraction pattern of X-rays passing through the crystal lattice.

Hyphenated Chromatographic Techniques for Separation and Purity Analysis in Synthetic Research

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. nih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful. chemijournal.comresearchgate.netsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is an ideal technique for its analysis. phytopharmajournal.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. phytojournal.com This technique is highly sensitive and can detect trace impurities.

High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative scale purification, HPLC is the method of choice. A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a water/acetonitrile (B52724) or water/methanol gradient, would be effective for analyzing the purity of the compound. fujifilm.comshimadzu.com Coupling HPLC with a mass spectrometer (LC-MS) or a photodiode array (PDA) detector would provide both retention time data for quantification and spectroscopic data for peak identification. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-(2-Methyl-1,3-dioxolan-2-yl)acetonitrile?

- Methodological Answer : The compound can be synthesized via condensation reactions involving nitrile precursors and dioxolane-forming reagents. For example, analogous syntheses of dioxolane-containing nitriles involve reacting aldehydes with ammonium acetate and potassium cyanide in ethanol under reflux (70–80°C), followed by cyclization with ethylene glycol . For improved yield, acetonitrile may serve as a solvent with potassium carbonate as a base at elevated temperatures (e.g., 75°C) . Key parameters include stoichiometric ratios, reaction time (typically 12–24 hours), and inert atmosphere to prevent side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity (>95% as per HPLC data in analogous compounds) .

- Spectroscopy : Confirm the nitrile group via IR (C≡N stretch ~2200–2260 cm⁻¹) and the dioxolane ring via ¹H NMR (δ 4.0–4.5 ppm for dioxolane protons) .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) can verify molecular weight (e.g., m/z 155.1 for C₇H₉NO₂) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Waste Disposal : Neutralize nitrile groups with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of the dioxolane ring in nucleophilic reactions?

- Methodological Answer : The nitrile group stabilizes adjacent carbocations, facilitating ring-opening reactions. To study this, perform kinetic experiments using nucleophiles (e.g., Grignard reagents) in THF at varying temperatures. Monitor reaction progress via TLC or in-situ NMR. Compare activation energies with non-nitrile analogs .

Q. What analytical strategies resolve contradictions in reported stability data under acidic/basic conditions?

- Methodological Answer :

- Stability Profiling : Incubate the compound in buffers (pH 1–14) at 25°C and 40°C. Use LC-MS to quantify degradation products (e.g., hydrolysis to carboxylic acids).

- Mechanistic Studies : Isotope labeling (e.g., ¹⁸O in dioxolane) can track oxygen exchange pathways. DFT calculations may predict degradation intermediates .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-phosphoric acids) in enantioselective additions to the nitrile group. Use polar solvents (e.g., DCM) and low temperatures (–20°C) to enhance stereocontrol. Evaluate enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.